molecular formula C29H53NO5 B129250 (R,R,R,R)-Orlistat CAS No. 104872-27-7

(R,R,R,R)-Orlistat

カタログ番号 B129250
CAS番号: 104872-27-7
分子量: 495.7 g/mol
InChIキー: AHLBNYSZXLDEJQ-FPCALVHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R,R,R)-Orlistat is a synthetic derivative of lipstatin, a natural inhibitor of pancreatic lipases. It is a potent inhibitor of gastrointestinal lipases and is used as an anti-obesity drug.

科学的研究の応用

Obesity Treatment and Weight Management

(R,R,R,R)-Orlistat: is primarily known for its application in the treatment of obesity. It functions as a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats. By preventing the hydrolysis of triglycerides into absorbable free fatty acids, Orlistat reduces fat absorption by approximately 30%, aiding in weight loss and management .

Metabolic Syndrome and Diabetes

Research has indicated that Orlistat may have beneficial effects on metabolic parameters beyond weight loss. It can improve insulin sensitivity and reduce the incidence of type 2 diabetes in obese patients. This application is particularly valuable given the global rise in metabolic syndrome and diabetes prevalence .

Cardiovascular Disease Risk Reduction

Orlistat’s ability to lower body weight and improve lipid profiles can contribute to a reduced risk of cardiovascular diseases. By decreasing serum triglycerides and low-density lipoprotein (LDL) cholesterol levels, it helps in mitigating one of the primary risk factors for heart disease .

Gastrointestinal Health

While Orlistat is effective in inhibiting fat absorption, it also alters gut microbiota composition. This can have a significant impact on gastrointestinal health, potentially affecting inflammatory reactions in the intestine and influencing the overall gut environment .

Pharmacokinetic Improvement of Drugs

Orlistat has been studied for its role in enhancing the pharmacokinetic properties of other drugs. Formulations with mesoporous silica have been proposed to improve the solubility and efficacy of drugs with low water solubility, like Orlistat itself, thus potentially expanding its application to drug delivery systems .

Cancer Research

Emerging studies suggest that Orlistat may have anti-cancer properties. It has been found to inhibit fatty acid synthase (FAS), an enzyme overexpressed in several cancers, which is linked to tumor cell proliferation and survival. This inhibition can lead to reduced proliferation and induced apoptosis in cancer cell lines, making Orlistat a candidate for anti-cancer drug development .

作用機序

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

(R,R,R,R)-Orlistat is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of (R,R,R,R)-Orlistat. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

特性

IUPAC Name

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R,R,R)-Orlistat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。